![molecular formula C22H23NO4 B2405576 (7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(9H-xanthen-9-yl)methanone CAS No. 1396808-80-2](/img/structure/B2405576.png)
(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(9H-xanthen-9-yl)methanone
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Overview
Description
“7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane” is a chemical compound with the molecular formula C8H15NO2 . It has a molecular weight of 157.21 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15NO2/c1-7(2)10-5-8(6-11-7)3-9-4-8/h9H,3-6H2,1-2H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at 0-8°C .Scientific Research Applications
Oxidation Synthesis of Xanthones
(Johnson et al., 2010) discuss the use of ceric ammonium nitrate in the reaction of certain phenyl methanones to synthesize xanthones, a compound structurally related to the chemical . This novel transformation showcases the potential of these compounds in synthesizing structurally diverse xanthones.
Novel Photoreaction for β-Lactam Compounds
The work by (Marubayashi et al., 1992) presents a unique photoreaction of a related compound resulting in four β-lactam compounds, emphasizing the significance of these compounds in producing medically relevant structures through photoreactions.
Synthesis of Spirocyclic and Quinoxalin Compounds
A method for synthesizing compounds including spirocyclic and quinoxalin components was developed by (Lisovenko & Dryahlov, 2014). This demonstrates the versatility of related compounds in facilitating the synthesis of complex molecular structures.
New Spirocyclic Oxetane Synthesis
(Gurry, McArdle, & Aldabbagh, 2015) describe a new synthesis method for 2-oxa-7-azaspiro[3.5]nonane, highlighting the potential of related compounds in generating new spirocyclic structures.
Novel Synthesis of Azaspiro Dodecenes
(Iusupov et al., 2022) synthesized a novel azaspiro dodecene compound, indicating the scope of such compounds in the synthesis of new and potentially biologically active molecules.
Derivatives with Therapeutic Properties
(Bonilla-Castañeda et al., 2022) synthesized a derivative known for its therapeutic properties, illustrating the broader application of similar compounds in medicinal chemistry.
Synthesis of 8-Oxo-1-Azaspiro Nonanes
(Gravestock & McKenzie, 2002) accomplished the synthesis of a specific diastereomer of 1-azaspiro nonane, showcasing the precision achievable in the synthesis of complex spiro compounds.
Growth-Regulating Activity
(Sharifkanov et al., 2001) prepared a compound with growth-regulating activity, highlighting the potential biological activities of related compounds.
Protecting Groups for Peptide Synthesis
(Han & Bárány, 1997) discuss the use of xanthen-9-yl groups in peptide synthesis, demonstrating the utility of similar structures in biochemical applications.
Antimicrobial and Antioxidant Potentials
(G.Thirunarayanan, 2015) synthesized compounds with significant antimicrobial and antioxidant activities, indicating the potential of related compounds in these areas.
Mechanism of Action of HIV Entry Inhibitors
(Watson et al., 2005) studied a potent noncompetitive allosteric antagonist of CCR5 receptor, showing the implications of related structures in understanding HIV treatment mechanisms.
Safety and Hazards
The compound has been classified under GHS07 for safety . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+352 (IF ON SKIN: Wash with plenty of soap and water) .
Mechanism of Action
Target of Action
It is known that xanthones, a class of compounds to which this molecule belongs, exhibit a wide range of bioactivities . They interact with various biological targets, modulating several responses, thus being considered promising structures for drug development .
Mode of Action
It is suggested that microbial-derived xanthone analogs, like this compound, might exert their antibacterial and antitumor bioactivities by inhibiting the fatty acid synthesis pathway .
Biochemical Pathways
The compound is suggested to inhibit the fatty acid synthesis pathway . This pathway is crucial for the survival and proliferation of cells, including bacteria and cancer cells. By inhibiting this pathway, the compound could potentially exert antibacterial and antitumor effects .
Result of Action
The compound is suggested to have antibacterial and antitumor bioactivities . By inhibiting the fatty acid synthesis pathway, it could potentially disrupt the survival and proliferation of bacteria and cancer cells .
properties
IUPAC Name |
(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-(9H-xanthen-9-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-21(2)25-13-22(14-26-21)11-23(12-22)20(24)19-15-7-3-5-9-17(15)27-18-10-6-4-8-16(18)19/h3-10,19H,11-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWKIDGICNYGIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)CO1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(9H-xanthen-9-yl)methanone |
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